Vinyl isopropyl ether

Description

The exact mass of the compound Propane, 2-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

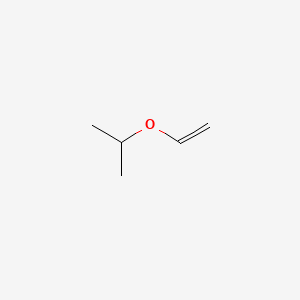

Structure

3D Structure

Properties

IUPAC Name |

2-ethenoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUGVECARVKIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-49-3 | |

| Record name | Propane, 2-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061292 | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-65-8 | |

| Record name | Isopropyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(vinyloxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Isopropyl Ether: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

Vinyl isopropyl ether (IPE), a member of the vinyl ether family, is a volatile and colorless liquid recognized for its distinct ether-like odor.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its expanding role in organic synthesis and drug development. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of IPE's reactivity and handling is crucial for leveraging its full potential in creating novel materials and therapeutics.

Core Chemical and Physical Properties

This compound's unique structure, featuring a vinyl group attached to an isopropyl group via an ether linkage, dictates its chemical behavior and physical characteristics.[1]

Structural and Molecular Data

The fundamental identity of this compound is captured by its molecular formula, C5H10O, and a molecular weight of 86.13 g/mol .[2][3] Its structure gives rise to specific reactivity, particularly at the electron-rich double bond of the vinyl group.

Table 1: Key Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 926-65-8[3] |

| Molecular Formula | C5H10O[1] |

| Molecular Weight | 86.13 g/mol [2] |

| IUPAC Name | 2-(ethenyloxy)propane[1] |

| InChI Key | GNUGVECARVKIPH-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)OC=C[4] |

Physicochemical Properties

The physical properties of this compound are essential for its practical application in a laboratory or industrial setting. It is a colorless, transparent liquid with a boiling point of 57.5 °C at 760 mmHg.[5] Its density is 0.762 g/cm³, and it has limited solubility in water but is soluble in many organic solvents.[1][5]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless and transparent liquid[5] |

| Odor | Sweet, ether-like[1] |

| Boiling Point | 57.5 °C at 760 mmHg[5] |

| Melting Point | -140 °C[6] |

| Density | 0.762 g/cm³[5] |

| Vapor Pressure | 230 mmHg at 25°C[5] |

| Flash Point | -28.4 ± 10.8 °C[7] |

Spectroscopic Profile

Spectroscopic data is fundamental for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl and isopropyl protons.[4] Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbons of the vinyl and isopropyl groups. Carbons adjacent to the ether oxygen are typically found in the 50-80 ppm range.[8]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong C-O stretching band between 1000 and 1300 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum displays a molecular ion peak and specific fragmentation patterns that are useful for its identification.[2]

Synthesis and Reactivity

The synthesis of vinyl ethers can be approached through various methods, each with its own advantages and limitations.[9]

Synthetic Methodologies

Historically, the synthesis of vinyl ethers has been achieved through several routes, including elimination reactions and the addition of alcohols to alkynes.[9] More contemporary and efficient methods include:

-

Catalytic Transfer Vinylation: This atom-economical method involves the transfer of a vinyl group from a donor, such as butyl vinyl ether, to isopropyl alcohol.[2] This process is often facilitated by palladium catalysts.[2]

-

Iridium-Catalyzed Vinylation: Iridium catalysts have been shown to be effective for the synthesis of vinyl ethers through vinyl transfer from vinyl esters to alcohols.[10][11]

-

Enzymatic Synthesis: For acid-sensitive substrates, enzymatic catalysis, such as with immobilized Candida antarctica lipase B (CalB), offers a mild and highly selective alternative for synthesizing vinyl ether esters.[2][12]

Key Chemical Reactions

The high reactivity of the vinyl group in isopropyl vinyl ether makes it a valuable intermediate in a variety of organic transformations.[1][2]

2.2.1. Cationic Polymerization

This compound readily undergoes cationic polymerization due to its electron-rich double bond.[2] This process is initiated by the formation of a carbocation, which then propagates by adding monomer units to produce poly(this compound).[2] These polymers and their copolymers have applications in coatings, adhesives, and sealants.[1][2] Recent advancements have focused on achieving controlled polymerization to produce polymers with well-defined molecular weights and low dispersity.[13][14]

Caption: Cationic polymerization of this compound.

2.2.2. Cycloaddition Reactions

The vinyl group of isopropyl vinyl ether can participate in various cycloaddition reactions, making it a useful building block for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.[2]

2.2.3. Protecting Group Chemistry

The vinyl ether moiety can serve as a protecting group for alcohols.[2] This protection is stable under basic conditions and can be readily removed under acidic conditions, offering a valuable tool in multi-step organic synthesis.[15]

Caption: Workflow for using a vinyl ether as a protecting group.

Applications in Drug Development and Beyond

The versatile reactivity of this compound has led to its use in several key areas of chemical science, including pharmaceuticals and material science.[1][2]

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to form complex organic structures is highly valued.[1] Furthermore, vinyl ether-containing lipids have been designed and synthesized for use in gene and drug delivery systems, highlighting their potential in advanced therapeutic applications.[16]

Ethylene Surrogate in C-H Functionalization

A significant challenge in organic synthesis is the handling of gaseous reagents like ethylene.[2] Recent research has demonstrated that vinyl ethers can act as effective ethylene surrogates in C-H functionalization reactions, providing a safer and more convenient alternative for introducing a two-carbon linker between molecular entities.[17]

Material Science

Copolymers that incorporate this compound are being explored for their use in coatings, adhesives, and sealants. The inclusion of this monomer can enhance properties such as flexibility and adhesion.[2]

Experimental Protocols and Safety

Proper handling and adherence to safety protocols are paramount when working with this compound due to its flammable nature and potential health hazards.

Safe Handling and Storage

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[18]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. This compound is air-sensitive and may form explosive peroxides upon exposure to air.[19][20]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen.[18]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water.[18]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[18]

Conclusion

This compound is a versatile and highly reactive compound with significant applications in both academic research and industrial processes. Its utility in polymerization, organic synthesis, and as a precursor to complex molecules underscores its importance in modern chemistry. For researchers and drug development professionals, a deep understanding of its properties and reactivity opens up new avenues for the creation of innovative materials and life-saving pharmaceuticals.

References

- 1. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 2. This compound | 926-65-8 | Benchchem [benchchem.com]

- 3. This compound | 926-65-8 [chemicalbook.com]

- 4. This compound (926-65-8) 1H NMR [m.chemicalbook.com]

- 5. This compound, CAS No. 926-65-8 - iChemical [ichemical.com]

- 6. sfdchem.com [sfdchem.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. data.epo.org [data.epo.org]

- 12. RSC - Page load error [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Guide to the Synthesis of Vinyl Isopropyl Ether from Acetylene and Isopropanol: Mechanism, Protocol, and Safety

This technical guide provides a comprehensive overview of the synthesis of vinyl isopropyl ether, a valuable monomer and chemical intermediate, through the direct vinylation of isopropanol with acetylene. This process, rooted in the principles of Reppe chemistry, remains a cornerstone of industrial vinyl ether production. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety considerations necessary for the successful and safe execution of this synthesis.

Introduction: The Significance of Vinyl Ethers

Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an alkoxy group (R-O-CH=CH₂). The electron-rich double bond of the vinyl group imparts high reactivity, making them versatile building blocks in organic synthesis and polymer chemistry.[1][2] Isopropyl vinyl ether, in particular, serves as a key monomer in the production of specialty polymers and copolymers used in coatings, adhesives, and films.[3] Its role as a chemical intermediate extends to the synthesis of pharmaceuticals and agrochemicals, where the vinyl group facilitates the construction of complex molecular architectures.[3] The synthesis of vinyl ethers from the direct addition of alcohols to acetylene, pioneered by Walter Reppe, provides an atom-economical route to these valuable compounds.[1][4]

The Vinylation of Isopropanol: A Reppe Chemistry Approach

The industrial synthesis of vinyl ethers from alcohols and acetylene is a classic example of "Reppe Chemistry," a collection of high-pressure reactions involving acetylene developed by Walter Reppe at BASF in the 1930s.[4][5] The core reaction is the base-catalyzed nucleophilic addition of an alcohol to the acetylene triple bond.[2][6]

Overall Reaction: (CH₃)₂CHOH + HC≡CH ---(Catalyst)--> (CH₃)₂CH-O-CH=CH₂

While Reppe's original work often involved high pressures, subsequent process developments have enabled the reaction to be carried out at or near atmospheric pressure, significantly mitigating the hazards associated with handling compressed acetylene.[7] The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity.

Catalysis and Reaction Mechanism

The vinylation of isopropanol is typically catalyzed by a strong base, such as an alkali metal hydroxide (e.g., potassium hydroxide) or the corresponding alkoxide (e.g., potassium isopropoxide).[7][8] The reaction proceeds via a nucleophilic addition mechanism.

Step 1: Formation of the Nucleophile The strong base deprotonates isopropanol to form the highly nucleophilic isopropoxide anion. This equilibrium lies to the side of the alcohol but provides a sufficient concentration of the active nucleophile.

(CH₃)₂CHOH + KOH ⇌ (CH₃)₂CHO⁻K⁺ + H₂O

Step 2: Nucleophilic Attack on Acetylene The isopropoxide anion attacks one of the electrophilic carbons of the acetylene triple bond, forming a vinyl anion intermediate.

(CH₃)₂CHO⁻K⁺ + HC≡CH → (CH₃)₂CH-O-CH=CH⁻K⁺

Step 3: Protonation The vinyl anion is a strong base and is subsequently protonated by a molecule of isopropanol, yielding the final product, this compound, and regenerating the isopropoxide catalyst.

(CH₃)₂CH-O-CH=CH⁻K⁺ + (CH₃)₂CHOH → (CH₃)₂CH-O-CH=CH₂ + (CH₃)₂CHO⁻K⁺

The catalytic cycle is thus completed, allowing a substoichiometric amount of base to facilitate the conversion of a large amount of substrate. The overall mechanism is a self-validating system where the catalyst is regenerated in the final step.

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol: Atmospheric Pressure Synthesis

This protocol is adapted from methodologies described for the vinylation of lower alkanols at atmospheric pressure, which enhances safety by avoiding the need for high-pressure acetylene equipment.[7] The use of a high-boiling alcohol as a reaction medium helps to maintain a consistent reaction temperature and keep the catalyst in a stable, active phase.

Materials and Equipment:

-

Isopropanol (anhydrous)

-

Acetylene (purified)

-

Potassium Hydroxide (KOH) pellets

-

Octadecyl alcohol (or another high-boiling alcohol as a reaction medium)

-

Nitrogen gas (for inerting)

-

One-liter, three-neck round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Distillation head connected to a condenser and receiving flask (cooled in an ice bath)

-

Heating mantle with temperature controller

-

Flow meters for acetylene and nitrogen

Procedure:

-

System Setup and Inerting: Assemble the reaction apparatus. Ensure all joints are properly sealed. Purge the entire system with nitrogen for 15-20 minutes to remove all oxygen.

-

Catalyst and Medium Preparation: To the one-liter flask, add 400g of octadecyl alcohol and 70g of 85% potassium hydroxide pellets.

-

Heating: Begin stirring the mixture and heat the flask to 170-180°C using the heating mantle. The mixture should become a homogenous solution as the KOH reacts with the alcohol to form the alkoxide catalyst.

-

Reactant Feed: Once the reaction temperature is stable, stop the nitrogen flow. Introduce a gaseous mixture of acetylene and vaporized isopropanol through the gas inlet tube below the surface of the stirred catalyst solution. The molar ratio of isopropanol to acetylene should be maintained in excess, typically between 1.4:1 and 1.7:1.[7] The flow rate should be controlled to allow for efficient reaction without flooding the system.

-

Product Collection: The product, this compound (boiling point: 55-56°C), along with unreacted isopropanol and acetylene, will vaporize from the hot reaction medium. These vapors travel to the distillation head and are collected in the cooled receiving flask.

-

Continuous Operation: The reaction can be run continuously by maintaining the temperature and the flow of reactants. The level of the reaction medium in the flask should be monitored and maintained.

-

Shutdown: To stop the reaction, first, discontinue the flow of acetylene and isopropanol. Immediately purge the system with nitrogen gas while the apparatus cools down.

-

Purification: The collected condensate will be a mixture of this compound, unreacted isopropanol, and dissolved acetylene. This mixture can be purified by fractional distillation to isolate the this compound.

Data Summary: The following table summarizes typical reaction parameters and outcomes based on patent literature for the vinylation of isopropanol.[7]

| Parameter | Value | Rationale & Causality |

| Catalyst | Potassium Hydroxide (KOH) | A strong, cost-effective base that readily forms the active potassium alkoxide catalyst in situ. |

| Reaction Medium | High-boiling alcohol (e.g., Octadecyl alcohol) | Maintains a stable, high reaction temperature at atmospheric pressure and keeps the catalyst dissolved and active. |

| Temperature | 160-200°C | Ensures a sufficiently high reaction rate and allows for the immediate vaporization of the lower-boiling product, driving the reaction forward (Le Châtelier's principle). |

| Pressure | Atmospheric | Significantly enhances operational safety by avoiding the hazards of high-pressure acetylene.[7] |

| Reactant Ratio (Isopropanol:Acetylene) | > 1:1 (molar) | An excess of the alcohol helps to maximize the conversion of the limiting reagent, acetylene, and suppresses side reactions. |

| Conversion (based on C₂H₂ consumed) | 78-85% | Represents a high-efficiency conversion for this type of process under optimized conditions.[7] |

Critical Safety Considerations

The use of acetylene, a high-energy and potentially explosive gas, mandates strict adherence to safety protocols. Vinyl ethers also present hazards, primarily peroxide formation.

5.1 Acetylene Handling:

-

Pressure Limitation: Never use acetylene gas at a pressure exceeding 15 psig (1 bar gauge), as it becomes unstable and can decompose explosively.[9][10]

-

Cylinder Storage: Acetylene cylinders must always be stored and used in an upright, secured position.[10][11][12] This prevents the liquid acetone solvent, in which the acetylene is dissolved, from reaching the cylinder valve.[9]

-

Environment: Store cylinders in a well-ventilated area, away from heat sources, sparks, or flames. Oxygen and acetylene cylinders should be stored separately by at least 20 feet or a fire-resistant wall.[9][13]

-

Equipment: Use only regulators, hoses, and fittings specifically designed for acetylene service. Never use copper tubing, as acetylene can form explosive copper acetylides.[13]

5.2 Vinyl Ether Handling:

-

Peroxide Formation: Vinyl ethers can form explosive peroxides upon exposure to air and light. Store products in a cool, dark place under a nitrogen atmosphere. Commercial vinyl ethers often contain inhibitors like triethanolamine or hydroquinone.

-

Flammability: this compound is a volatile and highly flammable liquid. Handle only in a well-ventilated fume hood, away from ignition sources.

5.3 Personal Protective Equipment (PPE):

-

Always wear flame-resistant clothing, safety glasses or goggles, and appropriate gloves when handling acetylene and flammable liquids.[11]

Conclusion

The synthesis of this compound from acetylene and isopropanol is a well-established and efficient industrial process. A thorough understanding of the base-catalyzed nucleophilic addition mechanism is key to optimizing reaction conditions for high yield and selectivity. By employing an atmospheric pressure protocol with a high-boiling reaction medium, the synthesis can be performed with a significantly improved safety profile compared to traditional high-pressure methods. Nevertheless, the inherent hazards of acetylene demand rigorous safety protocols and a culture of vigilance in the laboratory and production environments. This guide provides the foundational knowledge for researchers to safely and effectively utilize this powerful vinylation reaction.

References

- 1. This compound | 926-65-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 4. Walter Reppe - Wikipedia [en.wikipedia.org]

- 5. scientificspectator.com [scientificspectator.com]

- 6. Vinylation - Wikipedia [en.wikipedia.org]

- 7. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 8. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]

- 9. hsseworld.com [hsseworld.com]

- 10. jtcylinderracks.com [jtcylinderracks.com]

- 11. nexair.com [nexair.com]

- 12. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Data of Vinyl Isopropyl Ether

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for vinyl isopropyl ether. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this important chemical compound, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound (2-ethoxypropane) is a valuable monomer in polymer chemistry and a versatile reagent in organic synthesis.[1] Its reactivity is primarily dictated by the electron-rich vinyl group and the sterically influential isopropyl moiety. A thorough understanding of its molecular structure is paramount for predicting its behavior in chemical reactions and for the quality control of materials derived from it. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating this structure with high fidelity. This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing the foundational knowledge necessary for its effective application and characterization.

Molecular Structure and Isomerism

This compound possesses a simple yet informative molecular structure. The central oxygen atom is bonded to a vinyl group (-CH=CH₂) and an isopropyl group (-CH(CH₃)₂). The presence of the double bond introduces the possibility of geometric isomerism (cis/trans) in more substituted vinyl ethers; however, in this case, the terminal vinyl protons are distinct.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl and isopropyl protons.

Experimental Parameters:

| Parameter | Value |

| Spectrometer | JEOL FX-90Q |

| Frequency | 90 MHz |

| Solvent | CDCl₃ |

| Reference | TMS |

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.47 | dd | 1H | =CH-O |

| 4.18 | dd | 1H | H₂C= (trans to -OR) |

| 3.96 | dd | 1H | H₂C= (cis to -OR) |

| 3.89 | sept | 1H | -CH(CH₃)₂ |

| 1.22 | d | 6H | -CH(CH ₃)₂ |

Spectral Interpretation:

The vinyl protons exhibit a classic AMX spin system. The proton on the carbon adjacent to the ether oxygen (=CH-O) appears as a doublet of doublets at 6.47 ppm. This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom and the mesomeric effect of the ether group. The two terminal vinyl protons (=CH₂) are diastereotopic and appear as separate doublet of doublets at 4.18 ppm and 3.96 ppm. The difference in their chemical shifts is due to their different spatial relationships with the isopropyl ether group.

The isopropyl methine proton (-CH(CH₃)₂) resonates as a septet at 3.89 ppm, a result of being coupled to the six equivalent methyl protons. Conversely, the six methyl protons (-CH(CH₃)₂) appear as a doublet at 1.22 ppm due to coupling with the single methine proton. The integration of the signals (1:1:1:1:6) is consistent with the number of protons in each unique environment.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Parameters:

| Parameter | Value |

| Spectrometer | JEOL FX-90Q |

| Frequency | 22.5 MHz |

| Solvent | CDCl₃ |

| Reference | TMS |

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 152.28 | =CH-O |

| 86.28 | =CH₂ |

| 71.91 | -CH(CH₃)₂ |

| 22.25 | -CH(CH₃)₂ |

Spectral Interpretation:

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon of the vinyl group attached to the oxygen (=CH-O) is the most deshielded, appearing at 152.28 ppm. The terminal vinyl carbon (=CH₂) resonates at 86.28 ppm. The methine carbon of the isopropyl group (-CH(CH₃)₂) is found at 71.91 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) appear at 22.25 ppm. This data is in good agreement with published literature on the ¹³C NMR spectra of alkyl vinyl ethers.[2]

Caption: Correlation of NMR chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Parameters:

| Parameter | Value |

| Spectrometer | JASCO Corporation, FT/IR-410 |

| Method | Liquid Film |

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3112 | Medium | =C-H stretch |

| 2974, 2932, 2872 | Strong | C-H stretch (isopropyl) |

| 1636 | Strong | C=C stretch (vinyl) |

| 1614 | Strong | C=C stretch (vinyl) |

| 1469, 1443 | Medium | C-H bend (isopropyl) |

| 1383, 1370 | Medium | C-H bend (isopropyl, gem-dimethyl) |

| 1200 | Strong | C-O-C stretch (asymmetric) |

| 1111 | Strong | C-O-C stretch (symmetric) |

| 962 | Strong | =C-H bend (out-of-plane, trans) |

| 816 | Strong | =C-H bend (out-of-plane, terminal) |

Spectral Interpretation:

The IR spectrum of this compound clearly indicates the presence of both the vinyl and the isopropyl ether functionalities. The sharp peaks at 3112 cm⁻¹ are characteristic of the sp² C-H stretching of the vinyl group. The strong absorptions in the 2872-2974 cm⁻¹ region are due to the sp³ C-H stretching of the isopropyl group.

The presence of the carbon-carbon double bond is confirmed by the strong absorption bands at 1636 cm⁻¹ and 1614 cm⁻¹. The strong bands at 1200 cm⁻¹ and 1111 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching vibrations of the ether linkage, respectively. The strong absorptions at 962 cm⁻¹ and 816 cm⁻¹ are attributed to the out-of-plane C-H bending vibrations of the vinyl group, which are highly characteristic for vinyl ethers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of this compound (approx. 5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H and ¹³C NMR spectra were acquired on a JEOL FX-90Q spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm) or tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

Instrument Setup: The IR spectrum was recorded using a JASCO Corporation FT/IR-410 spectrometer.

-

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound provides a detailed and self-validating structural elucidation of the molecule. The characteristic chemical shifts, coupling patterns, and absorption frequencies are in excellent agreement with the known structure and provide a reliable spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers and scientists who require a thorough understanding of the spectroscopic properties of this compound for their work in synthesis, polymer science, and materials development.

References

A Comprehensive Technical Guide to the Solubility of Vinyl Isopropyl Ether in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of vinyl isopropyl ether in a wide array of organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its solubility, offers practical methodologies for solubility determination, and presents a consolidated overview of its compatibility with common organic media. Our focus is on delivering not just data, but a foundational understanding of the molecular interactions that govern the solubility of this versatile monomer.

Introduction: The Significance of this compound and Its Solubility

This compound (IPE), with the chemical structure CH₂=CHOCH(CH₃)₂, is a key building block in polymer synthesis and a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty coatings.[1][2] Its high reactivity, attributed to the vinyl group, makes it a monomer of choice for producing poly(vinyl ethers), which find applications in adhesives, films, and coatings.[1] The efficacy of IPE in these synthetic applications is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for reaction design, process optimization, purification, and the formulation of final products. This guide aims to provide a comprehensive resource on this critical physicochemical property.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound, featuring both a nonpolar isopropyl group and a polar ether linkage, imparts a moderate overall polarity.

The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar alkyl portions of this compound and nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The ether oxygen atom creates a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules, such as those in acetone or ethyl acetate.[3]

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor.[3][4] This allows for favorable interactions with protic solvents like ethanol.

The interplay of these forces dictates the extent to which this compound will be soluble in a given solvent.

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile of this compound: A Tabulated Guide

| Solvent Class | Solvent Example | Polarity | Predicted Solubility/Miscibility | Primary Intermolecular Interaction with IPE |

| Nonpolar | Hexane | Nonpolar | Miscible | Van der Waals Forces |

| Toluene | Nonpolar | Miscible | Van der Waals Forces | |

| Polar Aprotic | Acetone | Polar | Miscible | Dipole-Dipole Interactions |

| Ethyl Acetate | Polar | Miscible | Dipole-Dipole Interactions | |

| Tetrahydrofuran (THF) | Polar | Miscible | Dipole-Dipole Interactions | |

| Dichloromethane | Polar | Miscible | Dipole-Dipole Interactions | |

| Polar Protic | Ethanol | Polar | Miscible | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Isopropanol | Polar | Miscible | Hydrogen Bonding (Acceptor), Dipole-Dipole | |

| Ethers | Diethyl Ether | Slightly Polar | Miscible | Dipole-Dipole, Van der Waals |

Experimental Protocol for Determining Liquid-Liquid Miscibility

For novel solvent systems or for precise quantitative determination, a robust experimental protocol is essential. The following procedure provides a self-validating methodology for assessing the miscibility of this compound with an organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Test solvent (analytical grade)

-

Calibrated pipettes or burettes

-

A series of clean, dry, and sealable test tubes or vials

-

Vortex mixer

-

Temperature-controlled water bath (optional, for temperature-dependent studies)

-

High-intensity light source for visual inspection

Step-by-Step Methodology

-

Preparation of Solvent Mixtures:

-

Label a series of ten test tubes from 1 to 10.

-

Using a calibrated pipette or burette, prepare mixtures of this compound and the test solvent in varying volume/volume percentages, as detailed in the table below. The total volume in each tube should be consistent (e.g., 10 mL).

-

| Test Tube # | Volume of this compound (mL) | Volume of Test Solvent (mL) | % v/v this compound |

| 1 | 1.0 | 9.0 | 10 |

| 2 | 2.0 | 8.0 | 20 |

| 3 | 3.0 | 7.0 | 30 |

| 4 | 4.0 | 6.0 | 40 |

| 5 | 5.0 | 5.0 | 50 |

| 6 | 6.0 | 4.0 | 60 |

| 7 | 7.0 | 3.0 | 70 |

| 8 | 8.0 | 2.0 | 80 |

| 9 | 9.0 | 1.0 | 90 |

| 10 | 9.9 | 0.1 | 99 |

-

Mixing and Equilibration:

-

Securely cap each test tube.

-

Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing.

-

Allow the tubes to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 30 minutes to allow for phase separation, if any. For more viscous solvents, a longer equilibration time may be necessary.

-

-

Visual Inspection and Determination of Miscibility:

-

Visually inspect each tube against a well-lit background. The presence of a single, clear, and homogenous liquid phase indicates miscibility at that concentration.

-

If two distinct layers are observed, the liquids are immiscible.[5] Cloudiness or turbidity upon mixing that persists after equilibration suggests partial miscibility.

-

Record the observations for each mixture. If all proportions form a single phase, the two liquids are considered miscible.

-

Experimental Workflow Diagram

Caption: Workflow for determining liquid-liquid miscibility.

Conclusion

This compound exhibits broad solubility in a majority of common organic solvents, a characteristic that underpins its utility in a multitude of chemical applications. Its miscibility is primarily dictated by the principles of intermolecular forces, with its moderate polarity allowing for favorable interactions with nonpolar, polar aprotic, and polar protic solvents. For applications requiring precise solubility data or the use of novel solvent systems, the experimental protocol outlined in this guide provides a reliable method for miscibility determination. This comprehensive understanding of this compound's solubility is critical for the informed selection of solvents, ensuring optimal performance in research, development, and industrial processes.

References

Physical properties of "Vinyl isopropyl ether" melting and boiling point

An In-Depth Technical Guide to the Physical Properties of Vinyl Isopropyl Ether: Melting and Boiling Points

Introduction

This compound (CAS 926-65-8), a member of the vinyl ether family, is a volatile and colorless liquid characterized by a vinyl group bonded to an isopropyl group.[1] Its unique chemical structure, featuring high reactivity in the vinyl functional group, makes it a valuable chemical intermediate and monomer in various industrial and research applications.[1][2] It is utilized in the synthesis of polymers and copolymers for coatings, adhesives, and films, and serves as a precursor in the production of pharmaceuticals and agrochemicals.[1][2]

For professionals in research, development, and quality control, a thorough understanding of the fundamental physical properties of a compound is paramount. The melting and boiling points are critical identifiers that provide insights into a substance's purity and inform its handling, storage, and application. This guide offers a detailed examination of the melting and boiling points of this compound, the scientific principles governing these properties, and the precise experimental protocols for their determination.

Physicochemical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. The presence of the ether linkage and the isopropyl group in this compound influences its intermolecular forces, and thus its physical state at various temperatures. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Registry Number | 926-65-8 | [3] |

| Molecular Formula | C₅H₁₀O | [3][4][5][6] |

| Molecular Weight | 86.13 g/mol | [3][4][7] |

| Appearance | Colorless, transparent liquid | [5][6][8] |

| Density | ~0.753 - 0.762 g/cm³ at 20°C | [3][8][9][10] |

| Melting Point | -140 °C | [3][4][9][10][11] |

| Boiling Point | 55 - 57.5 °C at 760 mmHg | [3][8][10] |

It is noteworthy that some sources provide an estimated boiling point of 68.84°C.[4][9][11] This variation highlights the importance of standardized experimental determination, as discrepancies can arise from differences in atmospheric pressure during measurement or the presence of impurities.

The Science of Phase Transitions: A Theoretical Framework

The melting and boiling points are fundamental physical constants that signify a substance's transition between solid, liquid, and gaseous states. These transitions are governed by the energy required to overcome the intermolecular forces holding the molecules together.

Melting Point: The melting point is the temperature at which a substance changes from a solid to a liquid. For a pure crystalline solid, this transition occurs at a sharp, specific temperature. The presence of even minor impurities disrupts the crystal lattice, which lowers the energy required to break the structure. Consequently, impure compounds exhibit a depressed melting point and melt over a wider temperature range.[12][13] This principle makes melting point determination an essential tool for assessing compound purity.

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[14] This temperature is highly dependent on atmospheric pressure; at higher altitudes where atmospheric pressure is lower, liquids boil at lower temperatures.[14][15] For a pure substance, the temperature remains constant throughout the boiling process as the input energy is consumed as latent heat of vaporization.[16]

Experimental Determination of the Melting Point

Given its extremely low melting point of -140°C, determining this value for this compound requires specialized cryogenic equipment and is not typically performed in a standard laboratory setting. The theoretical principle, however, remains crucial for understanding material properties. The most common technique for compounds that are solid at room temperature is the capillary method.

Methodology: Capillary Tube Method

The capillary method is a straightforward technique for determining the melting point of a solid.[17]

Causality Behind Experimental Choices:

-

Dry, Powdered Sample: The sample must be completely dry to avoid the solvent-like effect of moisture, which would depress the melting point. It should be in a fine powdered form to ensure uniform packing and efficient heat transfer within the capillary tube.

-

Slow Heating Rate: A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. A slow rate of 1-2°C per minute near the expected melting point is crucial for thermal equilibrium and accurate observation.

Step-by-Step Protocol (Using a Modern Digital Apparatus):

-

Sample Preparation: Ensure the sample is thoroughly dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm in height) into the tube. Pack the sample firmly at the bottom by tapping the tube or dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[17]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.[12] Allow the apparatus to cool before proceeding.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

-

Observation: Reduce the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying eyepiece.

-

Record Temperatures: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.[18]

Experimental Determination of the Boiling Point

The boiling point of this compound is readily measurable in a standard laboratory. While distillation is a common method for purification and boiling point determination of larger volumes,[16] a micro-scale method is often preferred for its efficiency with small sample quantities.

Methodology: Micro-Boiling Point Determination (Capillary Method)

This technique relies on the principle that at the boiling point, the liquid's vapor pressure equals the atmospheric pressure, causing a rapid stream of bubbles to emerge from an inverted capillary tube submerged in the liquid.[15][19]

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the substance.[14][19]

-

Continuous Bubble Stream: A rapid and continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure, signifying that the boiling point has been reached.[19]

-

Recording on Cooling: The most accurate measurement is taken as the apparatus cools. The precise moment the bubbling stops and liquid begins to enter the capillary is when the external atmospheric pressure equals the internal vapor pressure. This is the true boiling point.[15]

Step-by-Step Protocol:

-

Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the thermometer bulb should be level with the liquid.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Heating: Suspend the assembly in a heating bath (e.g., a water or oil bath) or a metal heating block.

-

Heating and Observation: Begin heating the bath gently. Observe the inverted capillary. Initially, bubbles will emerge as the trapped air expands.

-

Identify Boiling: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the tip of the capillary tube.[19]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Record Boiling Point: Carefully observe the capillary. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This is the experimental boiling point.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the micro-boiling point determination.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point (-140°C) and boiling point (55-57.5°C) of this compound are defining physical properties essential for its identification, purity assessment, and safe handling in research and industrial settings. While the extremely low melting point requires specialized instrumentation, its boiling point can be accurately determined using standard laboratory techniques like the micro-capillary method. A rigorous and methodical approach to these measurements, grounded in the principles of phase transitions and vapor pressure, ensures data integrity and supports the successful application of this versatile chemical intermediate.

References

- 1. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 2. Isopropyl Vinyl Ether CAS 926-65-8 For Sale - Kerton Chemical [kerton-industry.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 926-65-8 [chemicalbook.com]

- 5. Isopropyl vinyl ether [xinjingchem.com]

- 6. Isopropyl vinyl ether [jzxinjing.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound, CAS No. 926-65-8 - iChemical [ichemical.com]

- 9. 926-65-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. sfdchem.com [sfdchem.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. vernier.com [vernier.com]

- 17. westlab.com [westlab.com]

- 18. pennwest.edu [pennwest.edu]

- 19. Video: Boiling Points - Procedure [jove.com]

An In-Depth Technical Guide to Vinyl Isopropyl Ether

Introduction

Vinyl isopropyl ether (IVE), a member of the vinyl ether family, is a versatile and highly reactive organic compound. Characterized by a vinyl group attached to an isopropyl group via an ether linkage, its unique chemical structure makes it a valuable monomer and intermediate in organic synthesis.[1] Historically, the large-scale synthesis of vinyl ethers was revolutionized by the work of Walter Reppe, which made these compounds readily available for industrial applications.[2] This guide provides a comprehensive overview of this compound, detailing its molecular properties, synthesis, chemical reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic sweet, ether-like odor.[1] Its molecular formula is C5H10O, and it has a molecular weight of 86.13 g/mol .[3][4] The presence of the electron-rich vinyl group significantly influences its chemical behavior, making it susceptible to polymerization and other addition reactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H10O | [3][4][5][6] |

| Molecular Weight | 86.13 g/mol | [3][4] |

| CAS Number | 926-65-8 | [3][4] |

| Appearance | Colorless, clear liquid | [1][5][6] |

| Density | 0.756 g/cm³ at 20 °C | [4] |

| Boiling Point | 55.5 °C | [4][7] |

| Melting Point | -140 °C | [4][7] |

| Flash Point | -28.4 °C | [4] |

| Refractive Index | 1.388 | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Synthesis of this compound

The synthesis of vinyl ethers has evolved from early industrial processes to more sophisticated and selective modern methodologies.

Historical Context: Reppe Chemistry

The foundational industrial method for vinyl ether synthesis was developed by Walter Reppe. This process, known as "Reppe chemistry," involves the reaction of acetylene with an alcohol—in this case, isopropyl alcohol—under pressure and in the presence of a basic catalyst.[2] This large-scale method was crucial for making vinyl ethers commercially accessible.[2]

Modern Synthetic Approaches

Contemporary organic synthesis offers more refined methods that provide greater control and applicability to a wider range of substrates.

Palladium-Catalyzed Vinylation

A versatile method for synthesizing vinyl ethers involves the palladium-catalyzed transfer of a vinyl group from a vinyl ether donor, such as butyl vinyl ether, to an alcohol.[2] This approach has demonstrated broad applicability for various alkyl and allyl alcohols, achieving high yields. The choice of the palladium catalyst and its ligands is critical for the reaction's success.[2]

Caption: Palladium-catalyzed synthesis of this compound.

Enzymatic Catalysis

For substrates sensitive to acidic conditions, enzymatic catalysis presents a mild and highly selective alternative.[2] Enzymes like immobilized Candida antarctica lipase B (CalB) can effectively catalyze the esterification of hydroxyl-functional vinyl ethers with carboxylic acids.[2][8] This method is advantageous as it proceeds in a single pot under mild conditions and is compatible with the acid-labile vinyl ether moiety.[2][8]

Experimental Protocol: Palladium-Catalyzed Synthesis

The following is a representative protocol for the synthesis of vinyl ethers via palladium-catalyzed vinyl transfer.

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the palladium catalyst and the appropriate ligand in a suitable solvent.

-

Addition of Reactants: Add an excess of butyl vinyl ether, which serves as both the vinyl source and the solvent.[2]

-

Initiation: Introduce the isopropyl alcohol and a base, such as triethylamine, to the reaction mixture.

-

Reaction: Heat the mixture to the optimized temperature and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and quench with a suitable reagent. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product via distillation or column chromatography to yield pure this compound.

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by its vinyl group, which is electron-rich due to the oxygen atom of the ether.

Cationic Polymerization

This compound is a key monomer in cationic polymerization, a type of chain-growth polymerization suitable for monomers with electron-rich double bonds.[2] The process is initiated by a carbenium ion, which starts the polymer chain that propagates by adding more monomer units.[2] This results in the formation of poly(this compound), a polymer used in coatings, adhesives, and films.[1] The development of living cationic polymerization techniques has allowed for the synthesis of well-defined polymers with controlled molecular weights.[2]

Caption: Mechanism of cationic polymerization of this compound.

Intermediate in Organic Synthesis

Beyond polymerization, this compound serves as a valuable intermediate in various organic transformations.[1] The vinyl group can participate in cycloadditions, hydroformylations, and other addition reactions, making it a versatile building block for more complex molecules.[9] It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Additionally, it can act as an inorganic acid scavenger in liquid phase systems.[10]

Applications in Research and Industry

The properties of this compound lend it to a variety of applications across different sectors.

-

Polymers and Resins: It is primarily used as a monomer or co-monomer to produce polymers and copolymers.[1] These polymers are key components in coatings, paints, adhesives, and sealants, where they enhance flexibility, adhesion, and chemical resistance.[1][2]

-

Chemical Intermediate: It is a crucial starting material in the synthesis of pharmaceuticals and agrochemicals, where its reactive vinyl group facilitates the construction of complex molecular architectures.[1]

-

Material Science: Copolymers that include this compound are explored for advanced applications in materials science, such as developing new coatings and adhesives with tailored properties.[2]

-

Solvents: In certain specialized applications, its volatility and compatibility with other organic compounds allow it to be used as a solvent or reaction medium.[1]

Safety and Handling

This compound is a highly flammable liquid and vapor that requires careful handling.[11] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[11] A critical and often overlooked hazard is its potential to form explosive peroxides upon exposure to air, especially when stored for extended periods.[12][13]

Table 2: Hazard and Safety Information

| Hazard Category | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor (H225).[11] | Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[11] |

| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] | Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. Use only in well-ventilated areas.[11] |

| Peroxide Formation | May form explosive peroxides upon exposure to air and light.[12][13] | Store in a tightly closed container in a cool, dry, well-ventilated place, protected from light. Test for peroxides periodically.[12][13] |

| Storage | Store apart from incompatible materials. Keep container tightly closed.[11] |

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[11]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[11]

Conclusion

This compound is a compound of significant interest in both academic research and industrial chemistry. Its unique combination of a reactive vinyl group and a branched isopropyl moiety provides a versatile platform for the synthesis of a wide array of polymers and complex organic molecules. From its foundational role in the production of poly(vinyl ethers) for adhesives and coatings to its application as a key intermediate in pharmaceutical synthesis, the utility of this compound is extensive. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for harnessing its full potential in scientific and industrial endeavors.

References

- 1. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 2. This compound | 926-65-8 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. Isopropyl vinyl ether [xinjingchem.com]

- 6. Isopropyl vinyl ether [jzxinjing.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]

- 9. orgsyn.org [orgsyn.org]

- 10. This compound | 926-65-8 [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Fundamental Reaction Mechanisms of Vinyl Isopropyl Ether

Introduction: The Unique Reactivity of Vinyl Isopropyl Ether

This compound (VIPE) is a prominent member of the vinyl ether family, a class of compounds characterized by a vinyl group attached to an alkoxy substituent.[1] The molecule's structure, featuring an electron-rich carbon-carbon double bond directly conjugated with an oxygen atom, imparts a unique and versatile reactivity profile. The lone pairs on the ether oxygen participate in resonance, significantly increasing the electron density of the β-vinyl carbon. This electronic feature makes VIPE highly susceptible to electrophilic attack and a valuable monomer in cationic polymerization.[2] Furthermore, its branched isopropyl group can introduce specific steric and electronic effects that differentiate its reactivity from linear vinyl ethers.[2]

This guide provides an in-depth exploration of the core reaction mechanisms of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple reaction schemes to dissect the causality behind mechanistic pathways, offering field-proven insights into how these principles are applied in synthetic and analytical contexts.

Chapter 1: Acid-Catalyzed Hydrolysis - A Prototypical Electrophilic Addition

The acid-catalyzed hydrolysis of vinyl ethers is one of the most extensively studied and mechanistically well-understood reactions in physical organic chemistry. For VIPE, this reaction serves as a classic example of electrophilic addition to an activated alkene.

The Core Mechanism: Rate-Determining Protonation

The universally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers proceeds through a sequence of three key steps.[3][4] Extensive studies, notably by Kresge and coworkers, have firmly established that the initial proton transfer from a catalyzing acid (like the hydronium ion) to the β-carbon of the vinyl group is the rate-determining step (RDS).[3][4][5]

-

Step 1 (Slow): A proton is transferred from the acid catalyst to the β-carbon of the VIPE double bond. This step is slow and rate-limiting because it disrupts the stable vinyl ether system to form a high-energy intermediate.[3][5]

-

Step 2 (Fast): The resulting intermediate is a resonance-stabilized oxocarbenium ion. This cation is rapidly attacked by a water molecule at the electrophilic α-carbon.[4]

-

Step 3 (Fast): The subsequent protonated hemiacetal quickly loses a proton to the solvent, yielding an unstable hemiacetal, which then rapidly decomposes to acetaldehyde and isopropyl alcohol.[3]

The evidence for this mechanism is robust, supported by kinetic data showing the reaction is first-order in both the vinyl ether and the hydronium ion.[5] Furthermore, solvent isotope effect studies (kH+/kD+) for similar vinyl ethers yield values significantly greater than 1 (typically ~3), which is characteristic of a rate-determining proton transfer.[4][6]

Caption: Mechanism of the acid-catalyzed hydrolysis of this compound.

Quantitative Insights: Kinetics and Isotope Effects

The kinetics of vinyl ether hydrolysis are highly sensitive to the acidity of the medium. The Brønsted relation, which correlates the catalytic rate constant with the pKa of the catalyzing acid, typically shows a large exponent (α ≈ 0.6-0.7) for vinyl ether hydrolysis.[7][8] This indicates a significant degree of proton transfer in the transition state, further supporting the RDS assignment.

| Parameter | Typical Value for Vinyl Ether Hydrolysis | Mechanistic Implication |

| Reaction Order | First-order in substrate and acid[5] | The transition state involves one molecule of substrate and one acid catalyst. |

| Solvent Isotope Effect (kH₃O⁺/kD₃O⁺) | 2.9 - 3.7[4][6] | C-H bond formation is part of the rate-determining step. |

| Brønsted α | 0.5 - 0.8[7] | Significant proton transfer has occurred in the transition state. |

Chapter 2: Cationic Polymerization - Building Macromolecules

The electron-rich nature of the double bond makes VIPE an ideal monomer for cationic polymerization.[2] This chain-growth process can be initiated by various systems, including protic acids, Lewis acids with a co-initiator (like water or an alcohol), or stable carbocations.[2][9]

Mechanism: Initiation, Propagation, and Termination

The polymerization process follows the classical steps of a chain reaction:

-

Initiation: An initiator system generates an electrophile (a carbocation) that attacks the VIPE monomer. For instance, a Lewis acid like B(C₆F₅)₃ can activate a protic initiator like an alcohol to form an active species.[9][10] This initial attack forms a new, resonance-stabilized oxocarbenium ion, which is the active center for chain growth.

-

Propagation: The carbocationic active center sequentially adds VIPE monomer units. This step is typically very fast and exothermic. The stability of the propagating oxocarbenium ion, enhanced by the adjacent oxygen atom, is crucial for preventing unwanted side reactions.

-

Chain Transfer & Termination: The polymer chain's growth can be halted by several processes. In chain transfer , the active center is transferred to another species (monomer, solvent, or counter-ion), terminating one chain but initiating another. Termination occurs when the propagating cation is irreversibly destroyed, for example, by combination with a counter-anion or reaction with an impurity.

The development of "living" cationic polymerization techniques has enabled the synthesis of poly(vinyl ether)s with well-controlled molecular weights and narrow molecular weight distributions (low dispersity).[11] This is achieved by establishing a rapid and reversible equilibrium between the active (cationic) propagating species and a dormant (covalent) species, which minimizes termination and chain transfer events.[11][12]

Caption: Key stages in the cationic polymerization of this compound.

Chapter 3: Cycloaddition Reactions

The electron-rich double bond of VIPE allows it to participate in various cycloaddition reactions, forming cyclic structures that are valuable in synthesis.

[4+2] Diels-Alder Reactions

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[13][14] However, VIPE can participate in "inverse-electron-demand" Diels-Alder reactions, where its electron-rich double bond acts as the dienophile, reacting with an electron-deficient diene.[14] This reaction is a powerful tool for constructing six-membered heterocyclic rings, such as dihydropyrans.[14] Recently, hetero-Diels-Alder reactions involving the vinyl ether moiety of plasmalogens have been developed for selective fluorescent labeling in complex biological samples.[15]

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions can be used to form four-membered rings, although thermal [2+2] reactions are generally forbidden by the Woodward-Hoffmann rules.[13] More commonly, VIPE reacts with highly reactive species like ketenes or tetracyanoethylene (TCNE) in a stepwise manner involving a zwitterionic intermediate to form cyclobutane derivatives.[16] These reactions are driven by the strong donor-acceptor character of the reactants.[16]

Chapter 4: Application in Synthesis - The Vinyl Ether Protecting Group

One of the most valuable applications of vinyl ethers in drug development and multi-step organic synthesis is their use as protecting groups for alcohols.[17][18][19] The vinyl ether reacts with an alcohol under mild acidic conditions to form an acetal, which is stable to a wide range of non-acidic reagents.

-

Protection: The reaction of an alcohol with VIPE is catalyzed by a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).[17] The mechanism is essentially the first two steps of the hydrolysis pathway, but with an alcohol acting as the nucleophile instead of water.

-

Stability: The resulting acetal is robust and inert to strongly basic conditions, organometallic reagents (like Grignard reagents), and many reducing agents.[17][18]

-

Deprotection: The alcohol is easily regenerated by treatment with a mild aqueous acid, which drives the hydrolysis of the acetal back to the parent alcohol.[17][19]

This protection-deprotection strategy leverages the fundamental hydrolysis mechanism, making vinyl ethers a highly practical and reliable tool for synthetic chemists.[18]

Caption: Workflow for alcohol protection and deprotection using VIPE.

Chapter 5: Experimental Protocols & Characterization

Protocol 1: Kinetic Analysis of VIPE Hydrolysis by ¹H NMR

This protocol provides a method to determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of VIPE.

-

Self-Validation: The protocol is self-validating by ensuring a linear relationship in the first-order plot (ln[VIPE] vs. time), confirming the reaction order with respect to the substrate. The identity of the products can be confirmed by comparing the final spectrum to authentic samples of isopropyl alcohol and acetaldehyde.

-

Materials & Equipment:

-

This compound (VIPE)

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O)

-

NMR tubes, micropipettes, stopwatch

-

NMR Spectrometer (≥400 MHz)

-

-

Procedure:

-

Prepare a stock solution of DCl in D₂O to the desired concentration (e.g., 0.01 M).

-

Place 500 µL of the DCl/D₂O solution into a clean NMR tube and thermostat it in the NMR probe to the desired temperature (e.g., 25 °C).

-

Acquire a blank spectrum of the acidic solution.

-

Inject a small, known amount of VIPE (e.g., 5 µL) into the NMR tube, cap, invert several times to mix, and immediately start the kinetic acquisition.

-

Acquire single-scan ¹H NMR spectra at regular time intervals (e.g., every 30 seconds for 10-15 minutes).

-

Causality: The choice of D₂O and DCl as the solvent and catalyst allows for an deuterium-locked, stable magnetic field while providing the catalytic deuterons. Using NMR allows for non-invasive, real-time monitoring of both reactant disappearance and product appearance.

-

-

Data Analysis:

-

Integrate the characteristic vinyl proton signals of VIPE (typically a quartet around 6.4 ppm and two doublets around 4.2 and 4.0 ppm).

-

Normalize the integral at each time point relative to the integral at t=0.

-

Plot ln(Integral) versus time (in seconds).

-

The pseudo-first-order rate constant (k_obs) is the negative of the slope from the linear regression of this plot.

-

Spectroscopic Characterization

The reactions of VIPE can be readily monitored and characterized using standard spectroscopic techniques.

| Technique | Reactant (VIPE) Signature | Product Signature(s) |

| ¹H NMR | Vinyl protons: ~6.4 ppm (dd), ~4.2 ppm (d), ~4.0 ppm (d). Isopropyl CH: ~3.8 ppm (septet). | Hydrolysis: Acetaldehyde CH₃ (~2.2 ppm, d), CHO (~9.7 ppm, q). Isopropyl alcohol signals. Protection: Disappearance of vinyl signals, appearance of a new acetal proton (CH) signal. |

| ¹³C NMR | Vinyl carbons: ~152 ppm (=CH-O), ~87 ppm (CH₂=). | Disappearance of sp² signals. Appearance of sp³ signals corresponding to the products. |

| FT-IR | Strong C=C stretch (~1620-1640 cm⁻¹), strong C-O-C stretch (~1200 cm⁻¹). | Disappearance of C=C stretch. Appearance of a broad O-H stretch (~3300 cm⁻¹) for alcohol products or a strong C=O stretch (~1730 cm⁻¹) for acetaldehyde. |

References

- 1. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 2. This compound | 926-65-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. RSC - Page load error [pubs.rsc.org]

- 6. The hydrolysis of ethyl vinyl ether. Part II. Solvent isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 12. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. api.pageplace.de [api.pageplace.de]

- 15. Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

Vinyl Isopropyl Ether in Advanced Polymer Synthesis: A Technical Guide for Biomedical Applications

Introduction: Re-evaluating a Classic Monomer for Modern Challenges